molecular formula C28H30N2 B8408486 4-(2,2-dimethylpropyl)-2-methyl-1-trityl-1H-imidazole

4-(2,2-dimethylpropyl)-2-methyl-1-trityl-1H-imidazole

Cat. No. B8408486
M. Wt: 394.5 g/mol
InChI Key: UQVSTJQCGNAVTD-UHFFFAOYSA-N
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Patent
US08193228B2

Procedure details

Triethylamine (70 mL, 0.5 mol) followed by trityl chloride (90 g, 0.32 mol) were added to an ambient temperature solution of 4-(2,2-dimethylpropyl)-2-methyl-1H-imidazole (49 g, 0.32 mmol) in methylene chloride (1 L). After stirring at ambient temperature for 30 min, the reaction mixture was washed with water and brine, dried (magnesium sulfate) and concentrated in vacuo. Chromatography over silica eluting with 10-20% ethyl acetate/hexane afforded the title compound.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
4-(2,2-dimethylpropyl)-2-methyl-1H-imidazole
Quantity
49 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8](Cl)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:28][C:29]([CH3:38])([CH3:37])[CH2:30][C:31]1[N:32]=[C:33]([CH3:36])[NH:34][CH:35]=1>C(Cl)Cl>[CH3:28][C:29]([CH3:38])([CH3:37])[CH2:30][C:31]1[N:32]=[C:33]([CH3:36])[N:34]([C:8]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:35]=1

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
4-(2,2-dimethylpropyl)-2-methyl-1H-imidazole
Quantity
49 g
Type
reactant
Smiles
CC(CC=1N=C(NC1)C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CC=1N=C(N(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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